![molecular formula C12H12BrN3O B1272464 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 885950-25-4](/img/structure/B1272464.png)
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For “1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone”, the available information indicates that it has a molecular weight of 296.12 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for selective synthesis and functional substitution in 1,2,3-triazoles, which are significant in the study of protein interactions and functions .
Synthesis of Derivatives
The compound serves as a precursor for the synthesis of various derivatives. These derivatives can exhibit diverse chemical properties, making them useful for creating a wide range of substances with potential applications in drug development and chemical research.
Debenzylation Studies
In chemical synthesis, debenzylation is a key reaction. This compound has been studied for its ability to undergo debenzylation, which is crucial for modifying the structure of molecules for pharmaceutical applications.
Molecular Structure Analysis
Understanding the molecular structure is vital for the development of new drugs. The compound’s structure can be analyzed to predict reactivity and interaction with biological targets.
Theoretical Chemistry
The compound is used in theoretical chemistry to perform calculations and simulations that predict the behavior of molecules. This can include studies on bond lengths, bond angles, and electronic properties.
Chemical Education
Material Science
Pharmacological Research
Finally, this compound has potential applications in pharmacological research. Its derivatives could be used to develop new medications with specific target interactions.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” are currently unknown. This compound is structurally similar to imidazole-containing compounds, which are known to exhibit a broad range of biological activities . .
Mode of Action
Based on its structural similarity to imidazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in bacterial growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Bromine atoms are often used in drug design to increase the metabolic stability and permeability of a compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the bromobenzyl group might enhance the compound’s stability under physiological conditions .
properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPHZQIEJZSOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159487 |
Source
|
Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone | |
CAS RN |
885950-25-4 |
Source
|
Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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